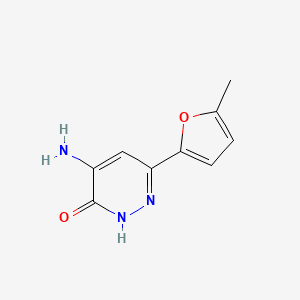

Tert-butyl 4-amino-3-(3-propyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

Übersicht

Beschreibung

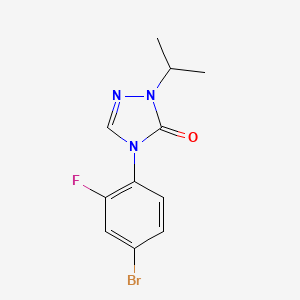

“Tert-butyl 4-amino-3-(3-propyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate” is an organic compound that belongs to the class of piperidinecarboxylic acids . These are compounds containing a piperidine ring which bears a carboxylic acid group .

Molecular Structure Analysis

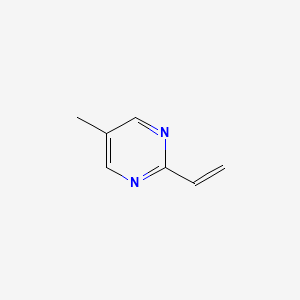

The molecular structure of this compound is complex, with a piperidine ring attached to a carboxylic acid group and an oxadiazole ring. The oxadiazole ring also has a propyl group attached to it .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.1±0.1 g/cm^3, a boiling point of 405.4±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has a molar refractivity of 78.6±0.3 cm^3, a polar surface area of 68 Å^2, and a molar volume of 268.2±3.0 cm^3 .Wissenschaftliche Forschungsanwendungen

Click Chemistry

Click chemistry: is a term that refers to a group of powerful, reliable, and selective reactions for synthesizing new compounds. Tert-butyl 4-amino-3-(3-propyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate can be utilized as a ligand in copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This type of reaction is known for its efficiency and versatility in creating a wide range of products, including polymers, pharmaceuticals, and materials science applications.

Bioconjugation

In bioconjugation , this compound serves as a next-generation, water-soluble ligand that enhances the biocompatibility and kinetics of CuAAC reactions . This is particularly useful for attaching various biomolecules to one another or to solid supports, which is a critical step in the development of diagnostic tools, drug delivery systems, and targeted therapies.

Biocompatible Catalyst

The compound’s role as a biocompatible catalyst is significant in in vivo imaging . It accelerates reaction rates while suppressing cell cytotoxicity, making it an ideal candidate for live-cell labeling and tracking of biological processes without interfering with cell viability .

Drug Development

In drug development , the tert-butyl group in the compound’s structure can improve the pharmacokinetic properties of potential drugs. It can be used as an intermediate in the synthesis of biologically active compounds, such as crizotinib , which is a medication used to treat certain types of lung cancer .

Organic Synthesis

The compound is also valuable in organic synthesis . Its structural features, including the tert-butyl group and the oxadiazol ring, can be exploited to create complex molecules with high precision. This is essential for the synthesis of a wide variety of organic compounds, including natural products and novel materials .

Machine Learning Model Training

Lastly, the compound’s data can be used to build, train, and validate predictive machine-learning models . These models can predict the behavior of similar compounds in biological systems, which is crucial for drug discovery and chemical biology research .

Wirkmechanismus

Target of Action

Many compounds with similar structures are known to interact with various receptors or enzymes in the body. The specific targets would depend on the exact structure of the compound and could range from neurotransmitter receptors to enzymes involved in metabolic pathways .

Mode of Action

The compound would likely interact with its target through non-covalent interactions such as hydrogen bonding, ionic interactions, and Van der Waals forces. This interaction could either activate or inhibit the function of the target, leading to changes in cellular processes .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a metabolic pathway, the compound could alter the production of certain metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and size could influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its target and mode of action. These effects could range from changes in cell signaling and gene expression to alterations in cellular metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound might be more effective at certain pH levels or temperatures, and it might interact with other molecules in the body .

Eigenschaften

IUPAC Name |

tert-butyl 4-amino-3-(3-propyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N4O3/c1-5-6-12-17-13(22-18-12)10-9-19(8-7-11(10)16)14(20)21-15(2,3)4/h10-11H,5-9,16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMUYPNOIZTPTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NOC(=N1)C2CN(CCC2N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-Bromo-2-fluorophenyl)-2-propyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B1475615.png)

![Ethyl 6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1475616.png)

amine](/img/structure/B1475622.png)

![[4-(4-Fluorobenzyloxy)-pyrazol-1-yl]-acetic acid](/img/structure/B1475623.png)